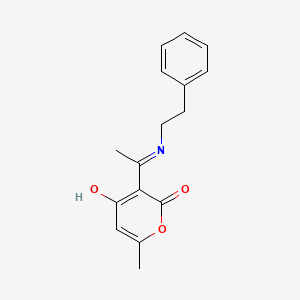

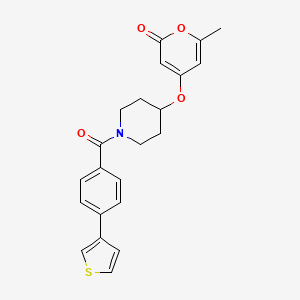

(E)-6-methyl-3-(1-(phenethylamino)ethylidene)-2H-pyran-2,4(3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a pyran derivative with a phenethylamine moiety. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms. Phenethylamine is an organic compound that acts as a central nervous system stimulant in humans .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized via condensation reactions. For example, a new coumarin derivative was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .Molecular Structure Analysis

The molecular structure of similar compounds indicates the existence of a mixture of two tautomers, the main tautomer corresponds to the E-isomer .Aplicaciones Científicas De Investigación

Chemical Reaction Mechanisms and Kinetics :

- Goto, Kono, and Iguchi (1967) studied the kinetics of the reaction of dehydroacetic acid, closely related to (E)-6-methyl-3-(1-(phenethylamino)ethylidene)-2H-pyran-2,4(3H)-dione, with primary amines. They found that the conversion of related compounds in ethanol is attributed to an aminolysis reaction, involving a gem-diamine as an intermediate (Goto, Kono, & Iguchi, 1967).

Structural Analysis :

- Xiao, van der Helm, Hider, and Dobbin (1993) demonstrated that a structurally similar compound exists as a keto-enamine tautomer in the solid state. They emphasized the importance of resonance in the structure, evidenced by the planarity of the pyran ring and the molecule as a whole (Xiao, van der Helm, Hider, & Dobbin, 1993).

Synthesis of Derivatives and Probes :

- Prior et al. (2014) explored various condensation and ring-closing reactions to synthesize derivatives of pyridinones and morpholinopyrones, using related compounds. These derivatives, including fluorescent probes, could be employed for tracing biological pathways (Prior et al., 2014).

Crystallographic Studies :

- Hamdi, Speziale, and Jaud (1994) investigated the reaction of similar compounds, leading to the synthesis of pyran-2,4-diones, and analyzed their molecular and crystal structures (Hamdi, Speziale, & Jaud, 1994).

Synthesis and Bioactivity of Derivatives :

- You-ming (2007) synthesized derivatives of pyrano[4,3-c]pyrazol-4-(2H)-ones and evaluated their fungicidal and anticancer activities, indicating the potential of these compounds in pharmaceutical applications (Wang You-ming, 2007).

Transition Metal Complexes and Ligands :

- Luo, Liu, Rettig, and Orvig (1995) prepared rhenium(V) and technetium(V) complexes using ligands derived from compounds structurally related to (E)-6-methyl-3-(1-(phenethylamino)ethylidene)-2H-pyran-2,4(3H)-dione, exploring their potential in coordination chemistry (Luo, Liu, Rettig, & Orvig, 1995).

Photophysical Properties :

- Vembris et al. (2012) synthesized derivatives with styryl-4H-pyran-4-ylidene fragments and investigated their thermal and optical properties, highlighting their potential for photonic device applications (Vembris et al., 2012).

Photosynthetic Electron Transport Inhibitors :

- Asami, Takahashi, and Yoshida (1987) synthesized a series of 3-(1-alkylaminoalkylidene)-6-methyl-2H-pyran-2,4(3H)-diones, structurally similar to (E)-6-methyl-3-(1-(phenethylamino)ethylidene)-2H-pyran-2,4(3H)-dione, and found that some compounds showed high photosynthetic electron transport inhibition (Asami, Takahashi, & Yoshida, 1987).

Propiedades

IUPAC Name |

4-hydroxy-6-methyl-3-[C-methyl-N-(2-phenylethyl)carbonimidoyl]pyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-10-14(18)15(16(19)20-11)12(2)17-9-8-13-6-4-3-5-7-13/h3-7,10,18H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEWHUWAUPSGLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=NCCC2=CC=CC=C2)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-methyl-3-(1-(phenethylamino)ethylidene)-2H-pyran-2,4(3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2801148.png)

![2-naphthalen-2-yloxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2801149.png)

![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2801151.png)

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2801164.png)

![N-benzyl-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2801170.png)